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Introduction

Diisooctyl adipate (DIOA), a branched-chain diester of adipic acid, is utilized primarily as a
plasticizer to impart flexibility to various polymers. Its widespread use necessitates a thorough
understanding of its toxicological profile to ensure human and environmental safety. This
technical guide provides a comprehensive overview of the acute and chronic toxicity of DIOA,
with a focus on quantitative data, detailed experimental methodologies, and potential molecular
mechanisms of action.

Due to a notable lack of publicly available toxicological data specifically for diisooctyl adipate
(CAS 27178-16-1), this guide employs a read-across approach, leveraging data from
structurally similar and well-studied adipate esters, primarily di(2-ethylhexyl) adipate (DEHA),
diisononyl adipate (DINA), and dibutyl adipate (DBA). This approach is scientifically justified by
the structural and metabolic similarities within this chemical class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a
single exposure to a substance. The primary endpoints include lethality (LD50/LC50), skin and
eye irritation, and skin sensitization.

Data Presentation: Acute Toxicity of Adipate Esters
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Experimental Protocols: Acute Toxicity

The methodologies for acute toxicity testing are highly standardized to ensure reproducibility

and regulatory acceptance. The following protocols are based on the Organization for

Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
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Principle: To determine the short-term toxicity of a substance following oral administration.

Animal Model: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single
sex (usually females, as they are often slightly more sensitive) are used.

Dosing: The test substance is administered in a single dose by gavage using a stomach tube
or cannula. The substance may be administered neat or in a suitable vehicle.

Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality
occurs, a full study with multiple dose groups is conducted to determine the LD50.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.qg.,
changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Principle: To assess the toxicity of a substance following a single, prolonged dermal
application.

Animal Model: Young adult rats, rabbits, or guinea pigs are used.

Procedure: The fur is clipped from a dorsal area of the trunk (at least 10% of the body
surface area). The test substance is applied uniformly and held in contact with the skin under
a porous gauze dressing for 24 hours.

Dose Levels: A limit test is commonly performed at 2000 mg/kg body weight.

Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions
at the application site.

Pathology: Gross necropsy is performed on all animals.

Principle: To evaluate the potential of a substance to cause reversible (irritation) or
irreversible (corrosion) skin damage.

Animal Model: Albino rabbits are the preferred species.
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e Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is
applied to a small patch of clipped skin and covered with a gauze patch for 4 hours.

o Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48,
and 72 hours after patch removal.

e Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.

Click to download full resolution via product page

Experimental Workflow for Acute Dermal Irritation Study (OECD 404).

e Principle: To determine the potential of a substance to produce irritation or corrosion in the
eye.

e Animal Model: Albino rabbits are typically used.

e Procedure: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is
instilled into the conjunctival sac of one eye. The other eye serves as a control.

» Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,
48, and 72 hours after instillation.

e Scoring: Lesions are scored to assess the severity and reversibility of the ocular responses.

Chronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over
a prolonged period, typically a significant portion of the animal's lifespan. These studies are
crucial for determining No-Observed-Adverse-Effect Levels (NOAELS) and for assessing the
potential for carcinogenicity and reproductive or developmental effects.

Data Presentation: Repeated-Dose and Carcinogenicity
of Adipate Esters
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Experimental Protocols: Chronic Toxicity

e Principle: To characterize the toxicity profile of a substance after 90 days of repeated oral
administration.

e Animal Model: Rats are the preferred species.
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Dosing: The test substance is administered daily in graduated doses to several groups of
animals (at least 3 dose levels plus a control group) for 90 days. Administration is typically
via the diet, drinking water, or gavage.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are
performed at the end of the study.

Pathology: A full necropsy is conducted on all animals, and a comprehensive set of tissues is
examined histopathologically.

Endpoint: The NOAEL is determined.
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Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408).

Principle: To observe test animals for a major portion of their lifespan for the development of
neoplastic lesions during or after exposure to a substance.

Animal Model: Typically rats and mice.

Dosing: The test substance is administered daily for 18-24 months (mice) or 24 months
(rats), usually in the diet. At least three dose levels plus a control are used.

Observations: Animals are monitored for clinical signs and palpable masses. Body weight
and food consumption are recorded regularly.

Pathology: A complete histopathological examination of all organs and tissues from all
animals is conducted.
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While no specific data for DIOA were identified, the following OECD guidelines are standard for
assessing these endpoints.

o Two-Generation Reproduction Toxicity (OECD Guideline 416): Evaluates the effects of a
substance on all phases of the reproductive cycle over two generations.

e Prenatal Developmental Toxicity (OECD Guideline 414): Assesses the adverse effects on the
pregnant female and the developing embryo and fetus following exposure during gestation.

Potential Signaling Pathways and Molecular
Mechanisms

The molecular mechanisms underlying the toxicity of adipate esters are not fully elucidated.
However, based on studies of structurally related plasticizers, a plausible mechanism involves
the activation of peroxisome proliferator-activated receptors (PPARS).

A study on diisooctyl phthalate (DIOP), which shares the "diisooctyl" branched alkyl chains with
DIOA, demonstrated that it can act as a partial agonist of PPARy. PPARYy is a nuclear receptor
that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.

Furthermore, other plasticizers, such as DEHA, are known to cause peroxisome proliferation in
rodents, a process often mediated by PPARa. This can lead to hepatotoxicity and, in some
cases, liver tumors in rodents.

The following diagram illustrates a hypothesized signaling pathway for DIOA based on its
potential to activate PPARYy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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